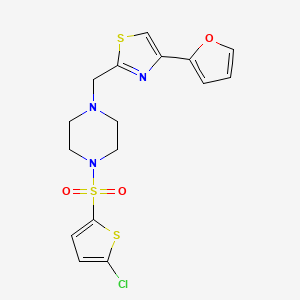

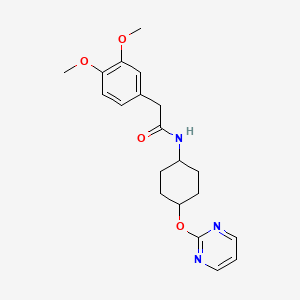

(Z)-2-amino-5-(3-methoxybenzylidene)thiazol-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, (Z)-2-(Benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives were synthesized and evaluated for their inhibitory potential in vitro . These compounds were designed and synthesized based on the structural attributes of a β-phenyl-α,β-unsaturated carbonyl scaffold template .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed . For example, (5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one has a molecular weight of 267.33 .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, (5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a solid at room temperature .Aplicaciones Científicas De Investigación

Synthetic Procedures and Biological Interest

The synthetic routes to obtain compounds like (Z)-2-amino-5-(3-methoxybenzylidene)thiazol-4(5H)-one have significant implications in medicinal chemistry due to their biological activities. These compounds, particularly benzazoles and derivatives, display a diversity of biological activities, and some are used in clinical applications. Synthetic chemists are interested in developing new procedures to access compounds with the guanidine moiety, showcasing their potential as therapeutic agents. The review by Rosales-Hernández et al. (2022) emphasizes the chemical aspects of 2-guanidinobenzoazoles, highlighting synthetic approaches to these compounds with various modifications and functionalizations. This underscores the importance of such compounds in the investigation and development of new pharmacophores for potential therapeutic applications Rosales-Hernández et al., 2022.

Antimicrobial and Antioxidant Properties

Compounds derived from this compound could potentially exhibit antimicrobial and antioxidant properties. The enzymatic approach for the remediation/degradation of various organic pollutants showcases how these compounds, in the presence of redox mediators, can enhance the degradation efficiency of recalcitrant compounds. Husain and Husain (2007) review the application of redox mediators in enhancing the range of substrates and efficiency of degradation, indicating a possible environmental application of such compounds in the treatment of organic pollutants Husain & Husain, 2007.

Pharmacological Activities

The structural and pharmacological activities of benzothiazole and its derivatives, including those similar to this compound, are noteworthy. These compounds are explored for their broad spectrum of biological activities. As reviewed by Bhat and Belagali (2020), benzothiazole derivatives exhibit various pharmacological activities such as anti-viral, anti-microbial, anti-diabetic, anti-tumor, anti-inflammatory, and anti-cancer properties. This highlights the critical role of benzothiazole scaffold in medicinal chemistry, offering insights into the importance of such compounds in developing new therapeutic agents Bhat & Belagali, 2020.

Mecanismo De Acción

Target of Action

The compound “(Z)-2-amino-5-(3-methoxybenzylidene)thiazol-4(5H)-one” belongs to the class of organic compounds known as anisoles. These are organic compounds containing a methoxybenzene or a derivative thereof . Anisoles and their derivatives are often involved in various biological processes and could interact with a variety of molecular targets in the body.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(5Z)-2-amino-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-15-8-4-2-3-7(5-8)6-9-10(14)13-11(12)16-9/h2-6H,1H3,(H2,12,13,14)/b9-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYJWMUYBFSIFL-TWGQIWQCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=C2C(=O)N=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C\2/C(=O)N=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentane-1-carboxylic acid](/img/structure/B2630555.png)

![N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2630561.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2630565.png)

![4-methoxy-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B2630567.png)

![Methyl 4-[5-(2-methoxy-2-oxoethyl)-4-phenyl-1,3-thiazol-2-yl]benzoate](/img/structure/B2630568.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2630569.png)

![2,2-Dichloro-N-[2-(prop-2-enoylamino)ethyl]cyclopropane-1-carboxamide](/img/structure/B2630570.png)

![12-[[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2630573.png)